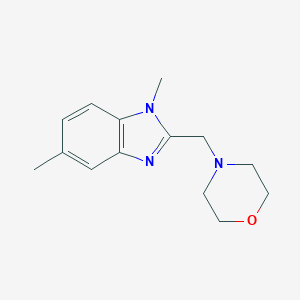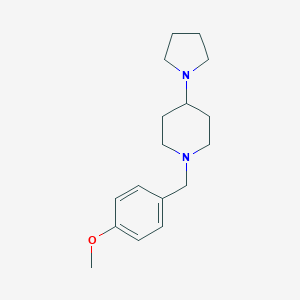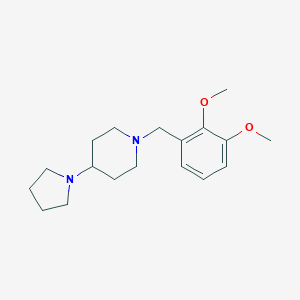![molecular formula C16H26N2O3 B247036 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide, also known as BAM-22, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM-22 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor subtype 4 (M4).
作用机制
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide acts as a positive allosteric modulator of the M4 receptor, which means it binds to a site on the receptor distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. M4 receptors are predominantly expressed in the striatum, a brain region that plays a crucial role in the regulation of movement and reward. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to enhance the activity of M4 receptors in the striatum, leading to an increase in dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, leading to improved cognitive function and reduced symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its specificity for the M4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, more research is needed to fully understand the long-term effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide on the brain and its potential side effects.
未来方向
There are several potential future directions for research on 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is the development of more potent and selective M4 PAMs that may have greater therapeutic potential. Another area of interest is the study of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide and its potential for the treatment of neurodegenerative diseases.
合成方法
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethoxyphenylacetic acid with butyl lithium to form the corresponding lithium salt, followed by the reaction with methyl iodide to form the methyl ester. The methyl ester is then reduced with lithium aluminum hydride to form the primary alcohol, which is then converted to the corresponding bromide. The bromide is reacted with N-butyl-N-methylamine to form 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide.
科学研究应用
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the activity of M4 receptors, which are known to play a crucial role in the regulation of dopamine release in the brain. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease.
属性
产品名称 |
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
|---|---|
分子式 |
C16H26N2O3 |
分子量 |
294.39 g/mol |
IUPAC 名称 |
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-8-18(2)9-7-16(19)17-13-10-14(20-3)12-15(11-13)21-4/h10-12H,5-9H2,1-4H3,(H,17,19) |
InChI 键 |
BAEAAVLSUZLUEP-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC |
规范 SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















